Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate
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Overview
Description
Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate is an organic compound with the molecular formula C13H16N2O2. This compound is a derivative of benzoic acid and contains a cyanomethyl group, an ethyl group, and an amino group attached to the benzoate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate typically involves the reaction of 4-aminobenzoic acid with methyl cyanoacetate and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. It may also interact with enzymes or receptors in biological systems, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler derivative of benzoic acid with an amino group.
Methyl 4-(cyanomethyl)benzoate: Contains a cyanomethyl group but lacks the ethylamino moiety.
Ethyl 4-aminobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate is unique due to the presence of both cyanomethyl and ethylamino groups, which confer distinct chemical reactivity and potential biological activities compared to its simpler analogs .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl 4-[[cyanomethyl(ethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H16N2O2/c1-3-15(9-8-14)10-11-4-6-12(7-5-11)13(16)17-2/h4-7H,3,9-10H2,1-2H3 |
InChI Key |
FXFUGWXRKZVFGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#N)CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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